CID 15265038

Description

CID 15265038 refers to a selenium-containing compound studied for its interaction with zinc finger proteins involved in DNA repair. This compound has been investigated in the context of redox biochemistry, where selenium's ability to modulate zinc-sulfur coordination sites in proteins plays a critical role in maintaining genomic stability . Research by Blessing et al. This interaction highlights its significance in studies of oxidative stress, carcinogenesis, and chemopreventive strategies targeting metal-binding proteins .

Properties

Molecular Formula |

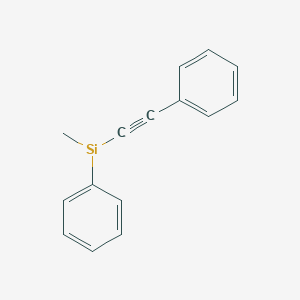

C15H13Si |

|---|---|

Molecular Weight |

221.35 g/mol |

InChI |

InChI=1S/C15H13Si/c1-16(15-10-6-3-7-11-15)13-12-14-8-4-2-5-9-14/h2-11H,1H3 |

InChI Key |

PRLSCXPECJFHMD-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C#CC1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 15265038 involves specific reaction conditions and reagents. The preparation methods typically include a series of chemical reactions that lead to the formation of the desired compound. These reactions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its applications. The industrial methods focus on optimizing the reaction conditions to ensure high efficiency, cost-effectiveness, and minimal environmental impact. This may involve continuous flow processes, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: CID 15265038 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used

Scientific Research Applications

CID 15265038 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe or tool for studying biological processes. In medicine, this compound could be investigated for its potential therapeutic effects, such as targeting specific pathways or molecular targets. In industry, the compound may be utilized in the development of new materials, catalysts, or other functional products.

Mechanism of Action

The mechanism of action of CID 15265038 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. Understanding the molecular mechanisms underlying these interactions is crucial for elucidating the compound’s potential therapeutic and industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of CID 15265038 with structurally or functionally related compounds, focusing on physicochemical properties, biological activity, and research applications.

Key Findings

Mechanistic Differences :

- This compound directly targets zinc-sulfur clusters in DNA repair proteins, unlike CID 2049887 (a fluorinated thiophene derivative), which inhibits DNA repair via metabolic interference .

- CID 53216313 (a boronic acid derivative) exhibits high BBB permeability, making it suitable for neurochemical studies, whereas this compound is excluded from the CNS due to its polar selenium ligands .

Therapeutic Potential: this compound’s redox activity contrasts with CID 315608 (a sulfone-containing compound), which primarily inhibits cyclooxygenase pathways . CID 2049887 shows higher solubility (0.249 mg/mL) compared to this compound, suggesting better bioavailability for systemic applications .

Toxicity Profiles :

- This compound induces oxidative stress in cancer cells by destabilizing zinc finger proteins, whereas CID 53216313 lacks this pro-oxidant effect, reducing off-target toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.